molecular formula C19H25N3O2 B5340381 2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE

2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE

Cat. No.: B5340381
M. Wt: 327.4 g/mol
InChI Key: VSRSNTUXRWSHDH-UHFFFAOYSA-N
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Description

2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that combines a furan ring, a piperazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps:

    Formation of the Furan-2-ylmethylpiperazine Intermediate: This step involves the reaction of furan-2-carbaldehyde with piperazine under reductive amination conditions.

    Acylation Reaction: The intermediate is then reacted with 2-phenylethylamine and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced at the acetamide group to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.

Major Products

    Oxidation Products: Various oxidized derivatives of the furan ring.

    Reduction Products: Amines derived from the reduction of the acetamide group.

    Substitution Products: Substituted piperazine derivatives.

Scientific Research Applications

2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies related to its interaction with various biological targets, including enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins involved in biological pathways.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE: shares structural similarities with other furan-containing piperazine derivatives.

    Furan Derivatives: Compounds such as 2-furoic acid and furan-2-carbaldehyde.

    Piperazine Derivatives: Compounds like 1-benzylpiperazine and 1-phenylpiperazine.

Uniqueness

    Structural Uniqueness: The combination of a furan ring, piperazine ring, and acetamide group in a single molecule.

    Biological Activity: Its unique biological activities and potential therapeutic applications distinguish it from other similar compounds.

Properties

IUPAC Name

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c23-19(20-9-8-17-5-2-1-3-6-17)16-22-12-10-21(11-13-22)15-18-7-4-14-24-18/h1-7,14H,8-13,15-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRSNTUXRWSHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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